molecular formula C18H19F2N3O2 B2421819 2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034252-46-3

2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2421819
CAS RN: 2034252-46-3
M. Wt: 347.366
InChI Key: MUQWNAABSKMKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19F2N3O2 and its molecular weight is 347.366. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Pharmacological Research

The compound has been utilized in the synthesis of various pharmacological agents. For instance, it was involved in the process development of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process examined the diastereocontrol of reactions, absolute stereochemistry establishment, and synthetic routes evaluation of the pyrimidine partner (Butters et al., 2001). Similarly, the compound played a role in the metabolism, excretion, and pharmacokinetics studies of a dipeptidyl peptidase inhibitor, PF-00734200, where the major route of metabolism involved hydroxylation at the pyrimidine ring among other pathways (Sharma et al., 2012).

Antimicrobial Activity Studies

The compound's derivatives have been synthesized and assessed for antimicrobial activities. For instance, novel tetrazoles clubbed with pyrimidine were synthesized, characterized, and their efficacy as antibacterial and antifungal agents against several bacteria were evaluated. Some derivatives showed very good activity against E. coli and fungi (Bhoge et al., 2021). Additionally, microwave-assisted synthesis of derivatives yielded compounds screened for antibacterial activity, demonstrating the potential biomedical applications of the compound and its derivatives (Merugu et al., 2010).

Structural and Functional Analysis in Chemistry

The compound and its derivatives have also been crucial in understanding structural and functional aspects in chemistry. For instance, the structural elucidation of a novel cathinone derivative was performed using several analytical techniques, demonstrating the compound's role in the identification and characterization of new chemical entities (Bijlsma et al., 2015). In another instance, the synthesis, stereochemistry, and biological properties of coordinatively saturated difluoroboron(III) compounds were studied, highlighting the compound's role in the synthesis of biologically active complexes with potential as fungicides and bactericides (Saxena et al., 1994).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c1-11-7-12(2)22-18(21-11)25-15-5-6-23(10-15)17(24)8-13-3-4-14(19)9-16(13)20/h3-4,7,9,15H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQWNAABSKMKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

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